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CAS No.: 827022-33-3

Cat. No.: S538538

Patent & Formulation Overview

The key patent W0O2016193860A1 details solid dosage forms of Palbociclib. The table below summarizes

the core formulation strategy as presented in the patent [1].

Aspect Description
Patent Title Solid dosage forms of palbociclib
Key Focus Development of stable and bioavailable solid oral dosage forms (e.g., tablets,

pills, discs, rods).

Formulation Use of excipients to create a stable solid dispersion, improving the drug's
Strategy dissolution and bioavailability.

| Core Excipients | Polymer Carrier: Hypromellose acetate succinate (HPMCAS). Acidic Stabilizer: An
organic acid (e.g., fumaric acid, succinic acid). | | Dosage Form | Tablet (as a specific example of a solid

dosage form). |

Mechanism of Action & Signaling Pathway

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s538538?utm_src=pdf-body
https://www.smolecule.com/products/s538538?utm_src=pdf-interest
https://patents.google.com/patent/WO2016193860A1/en
https://www.smolecule.com/products/s538538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Palbociclib is a first-in-class, orally active, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)

[2] [3]. Its mechanism is highly specific and can be visualized in the following pathway.
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Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing cell cycle progression from G1 to S phase.

This inhibition leads to cell cycle arrest at the G1 phase, suppression of DNA replication, and ultimately, a

reduction in cellular proliferation [2] [3] [4].

Key Experimental & Pharmacological Data
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For a robust review, the quantitative data from biochemical, cellular, and in vivo studies are essential. The

following table consolidates these benchmarks [3].

Parameter Value | Finding Context / Notes

| Biochemical Potency (ICso) | 11 nM (CDK4/Cyclin D1) 16 nM (CDK6/Cyclin D2) | Recombinant enzyme
assays. | | Cellular Anti-proliferative (ICso) | 25-700 nM | Range across renal cell carcinoma (RCC) cell
lines. | | In Vivo Efficacy | Marked tumor regression | 100 mg/kg/day, oral, in Colo-205 colon carcinoma
xenograft mouse models over 21 days. | | Pharmacodynamic Effect | Loss of phospho-RB, downregulation
of E2F target genes | Observed in xenograft models. | | Solubility | >28.7 mg/mL in DMSO >26.8 mg/mL in

Water Insoluble in Ethanol | For preparation of stock solutions. |

Guide to Experimental Protocols

While the exact protocols from the core patent are not fully detailed in the available sources, standard

methodologies for in vitro and in vivo research with Palbociclib are well-established.

¢ In Vitro Research Workflow [3] [5]:

o Stock Solution: Prepare in DMSO or water at concentrations =28 mg/mL. Store at -20°C.
o Cell Treatment: Typical working concentrations range from 10 nM to 1 pM. Expose cells for 24
to 72 hours.
o Endpoint Analysis:
= Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining on fixed cells
to quantify the proportion of cells in GO/G1 phase [5].
= Immunoblotting (Western Blot): Detect key proteins like phospho-RB and cleaved
caspase-3 to confirm mechanism and apoptosis. Cells are lysed with RIPA buffer, and
proteins are separated by SDS-PAGE [5].
= Proliferation/Viability Assays: Monitor cell confluence over time (e.g., 96 hours) using
live-cell analysis systems [6].

¢ In Vivo Research Workflow [3]:

o Dosing: Administer orally. A standard dose in mouse xenograft models is 100 mg/kg/day.
o Pharmacodynamic Analysis: Analyze tumor tissues after the study for phospho-RB levels
(Western blot) and E2F target gene expression (RNA sequencing).
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Future Directions & Emerging Research

Resistance to Palbociclib is an active area of research, leading to investigations into novel combination

therapies.

¢ Metabolic Reprogramming: Recent studies show that colorectal cancer cells with acquired
resistance to Palbociclib upregulate glutaminase (GLS1). Combining Palbociclib with the
glutaminase inhibitor Telaglenastat (CB-839) has shown a strong synergistic effect in vivo to counter
this resistance [6].

o Differentiation Therapy in AML: Preclinical research in non-APL Acute Myeloid Leukemia (AML)
demonstrates that Palbociclib can synergize with All-trans retinoic acid (ATRA), enhancing
differentiation and reducing cell viability [5].

The following diagram illustrates the logic behind one of these novel combination strategies.
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Inhibiting glutaminase targets a key resistance mechanism that emerges in response to Palbociclib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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